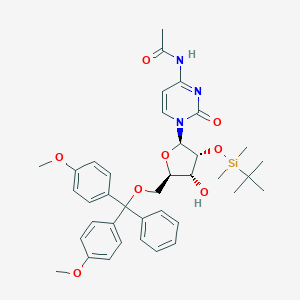
6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is thought to be beneficial in the treatment of Alzheimer's disease.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile are numerous. This compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. It has also been shown to have antibacterial properties, which can help to fight off bacterial infections.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile in lab experiments is its wide range of potential applications. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.
Future Directions
There are many potential future directions for research on 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile. One area of focus could be on its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research could be conducted on its antibacterial and anti-inflammatory properties, with the goal of developing new treatments for bacterial infections and inflammatory diseases. Finally, more research could be done to better understand the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments.
Synthesis Methods
The synthesis of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile can be achieved through a variety of methods, including the reaction of 2-chloro-3-formylpyridine with malononitrile in the presence of a base. Other methods include the reaction of 2-chloro-3-hydroxypyridine with cyanogen bromide, or the reaction of 2-chloro-3-formylpyridine with potassium cyanide.
Scientific Research Applications
The scientific research application of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is vast and varied. This compound has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for bacterial infections.
properties
CAS RN |
19867-18-6 |
|---|---|
Product Name |
6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile |
Molecular Formula |
C6H3ClN2O2 |
Molecular Weight |
170.55 g/mol |
IUPAC Name |
6-chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O2/c7-5-1-4(10)3(2-8)6(11)9-5/h1H,(H2,9,10,11) |
InChI Key |
RXXVHWHDEKSPRL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(NC(=C(C1=O)C#N)O)Cl |
SMILES |
C1=C(NC(=C(C1=O)C#N)O)Cl |
Canonical SMILES |
C1=C(NC(=C(C1=O)C#N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















